Benzene, 1-tert-butyl-2-chloro-
Overview
Description
Benzene, 1-tert-butyl-2-chloro-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tert-butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing Benzene, 1-tert-butyl-2-chloro- involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Chlorination: The chlorination of tert-butylbenzene can be achieved using chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet light or a peroxide.
Industrial Production Methods: Industrial production of Benzene, 1-tert-butyl-2-chloro- often involves large-scale Friedel-Crafts alkylation followed by chlorination. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Benzene, 1-tert-butyl-2-chloro- can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom in Benzene, 1-tert-butyl-2-chloro- can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Sulfonation: Fuming sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Halogenation can be carried out using halogen gases (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitration: Produces nitro derivatives.
Sulfonation: Produces sulfonic acid derivatives.
Halogenation: Produces dihalogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-tert-butyl-2-chloro- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry:
Mechanism of Action
Electrophilic Substitution Mechanism:
- The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the ring but directs incoming electrophiles to the ortho and para positions .
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on the specific reaction or application. For example, in drug development, it may interact with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
tert-Butylbenzene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
Chlorobenzene: Lacks the tert-butyl group, making it less reactive in electrophilic substitution reactions.
Uniqueness:
Properties
IUPAC Name |
1-tert-butyl-2-chlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRNLPCZVBVKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220987 | |
Record name | Benzene, 1-tert-butyl-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-98-5 | |
Record name | Benzene, 1-tert-butyl-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-tert-butyl-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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